molecular formula C15H21N5O5S B1260528 S-(3-Deazaadenosyl)homocysteine

S-(3-Deazaadenosyl)homocysteine

Cat. No.: B1260528
M. Wt: 383.4 g/mol
InChI Key: KXHTUDZDRGHVIU-OJXVBODGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-(3-Deazaadenosyl)homocysteine is a complex organic compound with a unique structure that includes an amino acid backbone, a sulfur-containing side chain, and a nucleoside-like moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(3-Deazaadenosyl)homocysteine typically involves multiple steps, including the formation of the amino acid backbone, the introduction of the sulfur-containing side chain, and the attachment of the nucleoside-like moiety. Common synthetic routes may involve:

    Formation of the Amino Acid Backbone: This can be achieved through standard peptide synthesis techniques, using protected amino acids and coupling reagents.

    Introduction of the Sulfur-Containing Side Chain: This step may involve the use of thiol-containing reagents and appropriate protecting groups to ensure selective reactions.

    Attachment of the Nucleoside-Like Moiety: This can be done through glycosylation reactions, where the nucleoside moiety is attached to the amino acid backbone via a glycosidic bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated peptide synthesizers, high-throughput screening of reaction conditions, and the development of efficient purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

S-(3-Deazaadenosyl)homocysteine can undergo various chemical reactions, including:

    Oxidation: The sulfur-containing side chain can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazo[4,5-c]pyridin-1-yl moiety can be reduced under appropriate conditions.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced imidazo[4,5-c]pyridin-1-yl derivatives.

    Substitution: Substituted amino or thiol derivatives.

Scientific Research Applications

S-(3-Deazaadenosyl)homocysteine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of S-(3-Deazaadenosyl)homocysteine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit viral replication by targeting viral enzymes or induce apoptosis in cancer cells by interacting with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    S-(3-Deazaadenosyl)homocysteine: shares similarities with other nucleoside analogs and amino acid derivatives.

Uniqueness

  • The unique combination of an amino acid backbone, a sulfur-containing side chain, and a nucleoside-like moiety distinguishes this compound from other similar compounds. This unique structure may confer specific biological activities and chemical reactivity that are not observed in other compounds.

Properties

Molecular Formula

C15H21N5O5S

Molecular Weight

383.4 g/mol

IUPAC Name

(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butanoic acid

InChI

InChI=1S/C15H21N5O5S/c16-7(15(23)24)2-4-26-5-9-11(21)12(22)14(25-9)20-6-19-10-8(20)1-3-18-13(10)17/h1,3,6-7,9,11-12,14,21-22H,2,4-5,16H2,(H2,17,18)(H,23,24)/t7-,9+,11+,12+,14+/m0/s1

InChI Key

KXHTUDZDRGHVIU-OJXVBODGSA-N

Isomeric SMILES

C1=CN=C(C2=C1N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CSCC[C@@H](C(=O)O)N)O)O)N

Canonical SMILES

C1=CN=C(C2=C1N(C=N2)C3C(C(C(O3)CSCCC(C(=O)O)N)O)O)N

Synonyms

3-deazaadenosylhomocysteine
S-(3-deazaadenosyl)-L-homocysteine
S-(3-deazaadenosyl)-L-homocysteine monohydrate
S-(3-deazaadenosyl)homocysteine

Origin of Product

United States

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